molecular formula C15H14ClIN4O3 B5294475 N-[4-[[amino-(3-iodo-5-nitrophenyl)methylidene]amino]phenyl]acetamide;hydrochloride

N-[4-[[amino-(3-iodo-5-nitrophenyl)methylidene]amino]phenyl]acetamide;hydrochloride

Cat. No.: B5294475
M. Wt: 460.65 g/mol
InChI Key: YSTKOYZVIUZPPF-UHFFFAOYSA-N
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Description

N-[4-[[amino-(3-iodo-5-nitrophenyl)methylidene]amino]phenyl]acetamide;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of an iodine atom, a nitro group, and an acetamide group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-[4-[[amino-(3-iodo-5-nitrophenyl)methylidene]amino]phenyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IN4O3.ClH/c1-9(21)18-12-2-4-13(5-3-12)19-15(17)10-6-11(16)8-14(7-10)20(22)23;/h2-8H,1H3,(H2,17,19)(H,18,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTKOYZVIUZPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=C(C2=CC(=CC(=C2)I)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClIN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[[amino-(3-iodo-5-nitrophenyl)methylidene]amino]phenyl]acetamide;hydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-iodo-5-nitrobenzaldehyde with aniline under acidic conditions to form the Schiff base intermediate.

    Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.

    Acetylation: The final step involves the acetylation of the amine using acetic anhydride to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The iodine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used under appropriate conditions.

Major Products:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylacetamides.

Scientific Research Applications

N-[4-[[amino-(3-iodo-5-nitrophenyl)methylidene]amino]phenyl]acetamide;hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-[4-[[amino-(3-iodo-5-nitrophenyl)methylidene]amino]phenyl]acetamide;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

  • N-[4-[[amino-(3-chloro-5-nitrophenyl)methylidene]amino]phenyl]acetamide
  • N-[4-[[amino-(3-bromo-5-nitrophenyl)methylidene]amino]phenyl]acetamide

Comparison:

  • Uniqueness: The presence of the iodine atom in N-[4-[[amino-(3-iodo-5-nitrophenyl)methylidene]amino]phenyl]acetamide;hydrochloride imparts unique reactivity and biological activity compared to its chloro and bromo analogs.
  • Reactivity: The iodine derivative is more reactive in substitution reactions due to the larger atomic radius and lower bond dissociation energy of the C-I bond.
  • Biological Activity: The iodine-containing compound may exhibit enhanced biological activity due to its ability to form stronger interactions with biological targets.

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